5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRPJAQUJYKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231557 | |
| Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100509-38-3 | |
| Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100509-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dihydro-2-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Bromination: Introduction of the bromine atom into the isoquinolinone structure.
Methylation: Addition of a methyl group to the desired position.
Cyclization: Formation of the dihydroisoquinolinone ring.
Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and methyl iodide or dimethyl sulfate for methylation. The cyclization step may require acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
a. Allosteric Modulation of Dopamine Receptors
One of the notable applications of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is as a positive allosteric modulator (PAM) for dopamine D1 receptors. Research has identified derivatives of this compound that exhibit subtype-selective modulation, which can enhance the therapeutic effects of dopamine without the side effects associated with direct agonists. For example, LY3154207, a derivative of this scaffold, demonstrated a distinct pharmacological profile with minimal agonist activity and is currently in phase II clinical trials for conditions like schizophrenia and Parkinson's disease .
b. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been explored for its potential as an IDO inhibitor. IDO is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibiting this enzyme can enhance immune responses against tumors and improve outcomes in neurodegenerative conditions such as Alzheimer's disease .
Agricultural Applications
a. Antifungal Activity Against Phytopathogens
Recent studies have highlighted the effectiveness of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives in managing plant diseases caused by phytopathogens. A study synthesized several derivatives and tested their antifungal activity against Pythium recalcitrans, a significant plant pathogen. One compound exhibited an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol .
b. Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies conducted on these derivatives provide insights into their bioactivity against various plant pathogens. The presence of specific functional groups significantly influences their efficacy, suggesting pathways for the design of more potent agrochemicals .
Table 1: Summary of Biological Activities of 5-Bromo Derivatives
| Compound Name | Activity Type | EC50 (mM) | Reference |
|---|---|---|---|
| I23 | Antifungal | 14 | |
| LY3154207 | D1 PAM | 2.3 | |
| IDO Inhibitor | Immune Modulation | N/A |
Case Study: Antifungal Efficacy Against Pythium recalcitrans
In a comprehensive study, various derivatives of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one were synthesized and evaluated for their antifungal properties. The most potent derivative (I23) not only showed superior in vitro activity but also demonstrated significant in vivo efficacy with a preventive rate of up to 96.5% at higher concentrations . This positions the compound as a promising candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the bromine atom and the methyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydroisoquinolinone Core
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may enhance membrane permeability and target binding in 5-bromo-2-methyl-DHIQ .
- Positional Isomerism : 7-Bromo-5-methyl-DHIQ demonstrates how bromine placement alters electronic distribution, which could redirect biological activity compared to the 5-bromo isomer.
Antiproliferative and Anti-Tubulin Effects :
- Compound 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) exhibits potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) and binds competitively to tubulin’s colchicine site . The benzoyl linker and methoxy groups are critical for this activity. In contrast, 5-bromo-2-methyl-DHIQ lacks these substituents, suggesting its mechanism may differ.
- The 2-methyl group in the target compound could reduce renal clearance compared to unsubstituted analogs .
Antimicrobial Activity :
- The dihydroisoquinolinone scaffold shows moderate activity against plant pathogens like Botrytis cinerea . Bromination at position 5 (as in the target compound) may enhance halogen-bonding interactions with microbial enzymes, though specific data for 5-bromo-2-methyl-DHIQ are pending .
Biological Activity
5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has the molecular formula and a molecular weight of approximately 240.10 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the isoquinoline structure, which significantly influences its reactivity and biological properties.
The biological activity of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the bromine atom and methyl group can enhance its binding affinity and selectivity towards these targets. The compound has been studied for potential antimicrobial and anticancer properties, indicating its versatility as a lead compound in drug development .
Antimicrobial Properties
Research indicates that 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for developing new cancer therapies .
Case Study 1: Inhibition of Butyrylcholinesterase (BChE)
A study focused on the synthesis of derivatives from the isoquinoline core revealed that certain compounds exhibited selective inhibition of butyrylcholinesterase (BChE). The derivatives showed improved inhibitory activity compared to other tested compounds, indicating that modifications to the isoquinoline structure can enhance biological efficacy. The best-performing compound displayed an IC50 value of 2.68 ± 0.28 μM against BChE .
Case Study 2: Neuroprotective Effects
In another investigation involving SH-SY5Y neuroblastoma cells, certain derivatives were shown to protect against amyloid-beta (Aβ) induced toxicity. The treated cells exhibited increased viability compared to untreated controls, suggesting that these compounds could serve as potential neuroprotective agents in Alzheimer's disease models .
Research Findings Summary
The following table summarizes key findings related to the biological activity of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of brominated precursors or functionalization of the dihydroisoquinolinone scaffold. For example, Wolff–Kishner reduction (used in analogous compounds) avoids isolating intermediates like hydrazones, improving efficiency . Intermediates are characterized using HPLC-MS (mass tolerance: 5 ppm for precursor/fragment ions) and NMR (700 MHz, CDCl₃) to confirm structural integrity .
Q. How is purity and structural integrity validated post-synthesis?
- Methodology :
- Chromatography : HPLC with purity >95% (HPLC-grade standards).
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
- Crystallography : Monoclinic crystal systems (space group C2/c, β ≈ 100.2°) confirm stereochemistry via X-ray diffraction .
Q. What key physicochemical properties influence experimental handling?
- Critical Properties :
| Property | Value | Impact on Handling |
|---|---|---|
| Molecular weight | 240.096 g/mol | Solubility in polar solvents |
| LogP | 2.45 | Membrane permeability in bioassays |
| PSA | 29.1 Ų | Hydrogen-bonding interactions |
- Handling : Low solubility in aqueous buffers necessitates DMSO/ethanol stock solutions. Store at –20°C under inert gas to prevent bromine displacement .
Advanced Research Questions
Q. How can computational reaction design optimize synthesis efficiency?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning prioritizes conditions (e.g., solvent, catalyst). ICReDD’s approach reduces trial-and-error by 60% via reaction path searches and experimental feedback loops . For example, β-ketoamide intermediates may form via calculated transition states at 25 kcal/mol .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. crystallography)?
- Methodology :
- Dynamic Effects : Conformational flexibility (e.g., dihydroindolone ring twist) causes NMR signal splitting; use variable-temperature NMR to assess exchange broadening .
- Crystal Packing : C–H···π or C–Br···π interactions (observed in analogs) may shift NMR peaks vs. solid-state structures .
- Validation : Cross-reference with high-resolution MS (5 ppm mass accuracy) and IR (C=O stretch ~1680 cm⁻¹) .
Q. What strategies enable selective functionalization of the dihydroisoquinolinone core?
- Methodology :
- Bromine Reactivity : Suzuki coupling (Pd-catalyzed) at C5-bromo position for aryl/heteroaryl grafts .
- Methyl Group : Radical bromination (NBS/light) at C2-methyl for downstream amidation .
- Ring Oxidation : MnO₂ oxidizes 3,4-dihydro to isoquinolinone, enhancing electrophilicity for nucleophilic attacks .
Q. How to evaluate bioactivity while accounting for structural features (e.g., bromine, methyl groups)?
- Methodology :
- SAR Studies : Compare with analogs (e.g., 5-hydroxy or 6-bromo derivatives) in antimicrobial/antitumor assays. Methyl groups enhance lipophilicity (LogP +0.3), improving cell penetration .
- Binding Assays : Molecular docking (AutoDock Vina) identifies interactions with targets (e.g., kinase ATP pockets). Bromine’s van der Waals radius (1.85 Å) may sterically hinder binding .
Q. What statistical frameworks are robust for analyzing bioassay data variability?
- Methodology :
- ANOVA : One-way ANOVA (SPSS 16.0) with Fisher’s LSD post-hoc tests (p < 0.05) to compare dose-response curves .
- Error Modeling : Standard error of the mean (SEM) <10% for triplicate measurements; exclude outliers via Grubbs’ test (α = 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
